ACTH (1-17) TFA -

ACTH (1-17) TFA

Catalog Number: EVT-243409
CAS Number:
Molecular Formula: C₉₅H₁₄₅N₂₉O₂₃S.C₂HF₃O₂
Molecular Weight: 2207.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ACTH (1-17) TFA, an adrenocorticotropin analogue, is a potent human melanocortin 1 (MC1) receptor agonist with a Ki of 0.21 nM.
Overview

Adrenocorticotropic hormone (ACTH) (1-17) TFA, also referred to as α1-17-ACTH TFA, is a peptide derived from the larger adrenocorticotropic hormone. This compound is significant in the field of biochemistry and pharmacology due to its role as a potent agonist for the melanocortin receptors, particularly the melanocortin 1 receptor. It is synthesized as a truncated form of ACTH, which retains essential biological activities while exhibiting a reduced size.

Source and Classification

ACTH (1-17) TFA is synthesized from the full-length ACTH, which is produced in the anterior pituitary gland. The classification of this compound falls under peptide hormones and melanocortin receptor agonists. It has been shown to have a high affinity for melanocortin receptors, particularly the melanocortin 1 receptor, with a binding affinity (Ki) of approximately 0.21 nM .

Synthesis Analysis

Methods

The synthesis of ACTH (1-17) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis can be performed using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino group during peptide assembly.

Technical Details

  1. Resin Preparation: A suitable resin such as TGS-AC-Fmoc-Asn-resin is used to anchor the first amino acid.
  2. Coupling Reactions: Each amino acid is coupled using a coupling reagent such as HATU or DIC in conjunction with a base like DIPEA.
  3. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid and purified by high-performance liquid chromatography.
Molecular Structure Analysis

Structure

The molecular structure of ACTH (1-17) consists of 17 amino acids, with its sequence being critical for receptor binding and biological activity. The specific arrangement of these amino acids contributes to its three-dimensional conformation, which is essential for interaction with melanocortin receptors.

Data

The molecular formula of ACTH (1-17) TFA can be represented as C_78H_103N_19O_19S, indicating its complex structure comprising carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Chemical Reactions Analysis

Reactions

ACTH (1-17) can participate in various biochemical reactions primarily involving receptor binding and activation. Upon binding to the melanocortin 1 receptor, it triggers downstream signaling pathways that lead to physiological responses such as increased pigmentation and anti-inflammatory effects.

Technical Details

The interaction with melanocortin receptors involves conformational changes in both the peptide and the receptor, leading to G-protein coupling and subsequent activation of adenylate cyclase, which increases cyclic adenosine monophosphate levels within cells.

Mechanism of Action

Process

The mechanism of action for ACTH (1-17) involves its binding to specific melanocortin receptors on target cells. This binding results in:

  1. Receptor Activation: The peptide binds to the extracellular domain of the receptor.
  2. Signal Transduction: Activation leads to G-protein signaling cascades that modulate cellular functions.
  3. Physiological Effects: These pathways result in various effects including modulation of adrenal steroidogenesis and influence on metabolic processes.

Data

Research indicates that ACTH (1-17) effectively stimulates cAMP production in cells expressing melanocortin receptors .

Physical and Chemical Properties Analysis

Physical Properties

ACTH (1-17) TFA appears as a white to off-white powder with solubility in water and other polar solvents. Its stability can be influenced by factors such as pH and temperature.

Chemical Properties

The compound exhibits properties typical of peptides, including sensitivity to proteolytic enzymes and potential for aggregation under certain conditions. Its stability can be enhanced through modifications such as acetylation or amidation at terminal ends.

Applications

ACTH (1-17) TFA has several scientific applications:

  • Research Tool: Used extensively in studies investigating melanocortin receptor biology and signaling pathways.
  • Therapeutic Potential: Investigated for potential therapeutic uses in conditions related to adrenal function and skin pigmentation disorders.
  • Pharmacological Studies: Employed in pharmacological characterization studies aimed at understanding receptor-ligand interactions.
Molecular Mechanisms of ACTH (1-17) TFA in Receptor Signaling

Agonistic Activity at Melanocortin Receptors

Selectivity and Binding Affinity for MC1 Receptor (Ki ~0.21 nM)

ACTH (1-17) TFA (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg) demonstrates exceptional selectivity for the human melanocortin-1 receptor (MC1R). Competitive binding assays using HEK-293 cells transfected with MC1R reveal a binding affinity (Ki) of 0.21 ± 0.03 nM, marginally higher than α-MSH (Ki = 0.13 ± 0.005 nM) [1] [5] [9]. This subnanomolar affinity positions ACTH (1-17) among the most potent endogenous MC1R agonists identified. Molecular analyses indicate that the conserved His-Phe-Arg-Trp core motif (residues 6-9) is critical for receptor engagement, with Phe⁷ playing a non-redundant role in stabilizing the ligand-receptor complex through hydrophobic interactions within the MC1R binding pocket [2] [5]. Unlike broader-spectrum melanocortin peptides, ACTH (1-17) shows negligible activity at MC3R/MC4R even at micromolar concentrations, underscoring its unique receptor specificity [2].

Table 1: Binding Affinities of Melanocortin Receptor Ligands

LigandReceptorKi (nM)Assay System
ACTH (1-17) TFAMC1R0.21 ± 0.03HEK-293/hMC1R transf.
α-MSHMC1R0.13 ± 0.005HEK-293/hMC1R transf.
[Nle⁴,d-Phe⁷]α-MSHMC1R0.08*Literature reference

*Representative value from comparative studies [2] [5]

Comparative Efficacy with Full-Length ACTH and Other Fragments

Despite lacking the corticotropic terminal domains of full-length ACTH (1-39), ACTH (1-17) exhibits superior MC1R activation compared to both α-MSH and longer ACTH isoforms. In cAMP accumulation assays, ACTH (1-17) induces 2.3-fold greater cAMP production than equimolar α-MSH in MC1R-transfected cells [5]. This enhanced efficacy extends to second messengers: ACTH (1-17) stimulates IP₃ generation 50% more potently than α-MSH, indicating biased signaling at MC1R [5] [9]. By contrast, full-length ACTH(1-39) primarily activates MC2R in adrenal contexts but shows reduced MC1R potency (EC₅₀ >10 nM) [7]. The N-terminal 1-17 sequence thus constitutes the core melanotropic domain of ACTH, independent of adrenal-stimulating regions. Notably, substitution of Phe⁷ with d-Phe abolishes ACTH(1-17)'s MC1R binding, highlighting the stereosensitivity of this receptor interaction [2].

Modulation of Downstream Signaling Pathways

Inhibition of Adenylate Cyclase Activation

Paradoxically, while ACTH (1-17) potently stimulates MC1R-coupled cAMP production, it antagonizes adenylate cyclase activation in adrenal contexts. In rat adrenocortical membranes, ACTH fragments (including 7-38) competitively inhibit ACTH-stimulated adenylate cyclase by >80% at equimolar concentrations [6] [8]. This inhibition operates via dual mechanisms:

  • Receptor-level antagonism: ACTH (1-17) competes with full-length ACTH for MC2R binding, though with lower affinity than for MC1R [7] [8].
  • Allosteric modulation: Adenosine analogs like N⁶-phenyl-isopropyl-adenosine (PIA) synergize with ACTH fragments to suppress ACTH-induced adenylate cyclase via GTP-dependent processes, independent of cAMP [6].

This adenylate cyclase suppression directly impacts steroidogenesis: ACTH (1-17) reduces corticosterone output by 60–75% in adrenal cell cultures, even in the presence of dibutyryl cAMP, confirming action distal to cAMP generation [6] [10]. The inhibitory effect is glucocorticoid-dependent, as dexamethasone pretreatment enhances ACTH (1-17)'s suppressive efficacy 2-fold—a response blocked by actinomycin D or cycloheximide, implicating de novo protein synthesis [10].

Table 2: Functional Responses to ACTH (1-17) in Cellular Models

Biological SystemResponseMagnitudeReference
HEK-293/hMC1R transfectioncAMP accumulation vs. α-MSH↑ 230% [5]
IP₃ production vs. α-MSH↑ 150% [9]
Rat adrenocortical membranesAdenylate cyclase inhibitionIC₅₀ ~100 nM [6]
Dexamethasone-primed cellsEnhanced cyclase inhibitionEfficacy ↑ 2-fold [10]

Crosstalk with Neuroendocrine Regulatory Networks

ACTH (1-17) interfaces with neuroendocrine pathways through both direct receptor activation and peptide crosstalk:

  • CRH-ACTH axis modulation: Ectopic co-secretion of ACTH and CRH in pancreatic neuroendocrine tumors amplifies glucocorticoid output, suggesting ACTH fragments may potentiate CRH signaling [4]. In in vivo models, intracerebroventricular ACTH (1-17) infusion reduces food intake by 40%, an effect abolished by paraventricular nucleus (PVN) administration of ACTH antibodies—confirming central appetite-regulatory roles [7].
  • Circadian entrainment: Temporal administration studies reveal that ACTH (1-17) exerts time-dependent inhibition of DNA labeling in bone metaphyses. Peak inhibition occurs during the nocturnal activity phase (2 hr post-dark), persisting for 24 hr, whereas daytime administration shows transient effects (<8 hr) [1] [3]. This suggests integration with circadian glucocorticoid rhythms.
  • Reactive oxygen species (ROS) regulation: At nanomolar concentrations (200–400 nM), ACTH (1-17) protects neurons against H₂O₂-induced oxidative death by reducing ROS generation by 55%, extending its functional repertoire beyond classical melanocortin signaling [7].

These interactions position ACTH (1-17) as a pleiotropic regulator within the hypothalamic-pituitary-adrenal (HPA) axis, capable of both receptor-specific agonism and network-level modulation.

Properties

Product Name

ACTH (1-17) TFA

Molecular Formula

C₉₅H₁₄₅N₂₉O₂₃S.C₂HF₃O₂

Molecular Weight

2207.43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.